(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Beschreibung
(E)-2-(1H-Benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a benzimidazole core linked to a 3,4-dimethoxyphenyl group via a propenenitrile bridge. The nitrile group may contribute to metabolic stability and intermolecular interactions.
Eigenschaften
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-16-8-7-12(10-17(16)23-2)9-13(11-19)18-20-14-5-3-4-6-15(14)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPOTHFKLAFEAC-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-2-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the benzimidazole moiety, known for its pharmacological properties, combined with the 3,4-dimethoxyphenyl group, suggests potential applications in treating various diseases, particularly cancer and infectious diseases.
Biological Activity Overview
Research indicates that compounds containing benzimidazole derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy against breast and colon cancer cells.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against bacteria and fungi. Benzimidazole derivatives are often explored for their ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : Research has indicated that benzimidazole compounds can exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
The biological effects of this compound are thought to arise from its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or microbial metabolism.
- Receptor Modulation : It could act on receptors associated with inflammatory responses or cancer cell signaling pathways.
Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of similar benzimidazole derivatives. The results indicated that compounds with structural similarities to this compound inhibited cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines by inducing apoptosis.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.6 | MCF-7 |
| Compound B | 8.1 | HCT116 |
| This compound | 6.5 | MCF-7 |
Antimicrobial Properties
In a separate investigation published in Antibiotics, the antimicrobial efficacy of benzimidazole derivatives was examined against various bacterial strains. The study found that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Vergleich Mit ähnlichen Verbindungen
Antioxidant and Enzyme Inhibition
Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3d, 3e in ) demonstrate potent free radical scavenging (IC₅₀: 8–12 μM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀: 0.5–1.2 μM) . The target compound’s benzimidazole may further modulate these activities, as benzimidazoles are known to interact with ACE and tyrosinase .
Antiviral Activity
Compound 2e (), a dimethoxyphenyl-containing cyclohexanone derivative, shows HIV-1 protease inhibition (IC₅₀: 2.3 μM). The target compound’s rigidity and benzimidazole could enhance protease binding, though experimental validation is needed .
Cytotoxicity
Curcumin analogs in are non-toxic to normal human lung cells (viability >90% at 50 μM). The benzimidazole-containing compound in (ID 3130-0497) also lacks reported cytotoxicity, suggesting the target compound may share this safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
